molecular formula C14H22N4OS2 B2367943 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034481-73-5

4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2367943
CAS No.: 2034481-73-5
M. Wt: 326.48
InChI Key: GWEATCAVKGCWII-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating a 1,2,3-thiadiazole core. The 1,2,3-thiadiazole scaffold, and its isomer 1,3,4-thiadiazole, are recognized as privileged structures in drug discovery for their diverse biological activities and favorable physicochemical properties . The presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring are associated with low toxicity, high in vivo stability, and the ability to strongly interact with biomolecules, making it a valuable scaffold for developing pharmacologically active agents . This compound is specifically engineered to exploit the known pharmacological profile of thiadiazole derivatives. Research into analogous thiadiazole-carboxamide compounds has demonstrated substantial potential in central nervous system (CNS) targeting, particularly as anticonvulsant agents . The mechanism of action for such compounds often involves modulation of the GABAergic system, where they can facilitate the release of chloride ions via the GABAA pathway, thereby preventing abnormal neuronal firing in the brain and showcasing potential for epilepsy research . Furthermore, the structural similarity to other 1,2,3-thiadiazole carboxamides, some of which are established as systemic plant defense inducers, suggests potential cross-disciplinary research applications in biochemistry . The molecule's design, which includes a piperidine and tetrahydrothiophene moiety, is likely intended to enhance bioavailability and blood-brain barrier permeability, making it a sophisticated tool for neuroscientific investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEATCAVKGCWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Formation

The 1,2,3-thiadiazole-5-carboxylic acid precursor serves as the foundational building block. As described in studies on analogous thiadiazole derivatives, the core structure is synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. For this compound, the route begins with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , prepared through the following sequence:

  • Cyclization of Thiosemicarbazide :
    Reaction of thiosemicarbazide with acetyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the thiadiazole ring. Optimized conditions include refluxing in anhydrous dichloromethane (DCM) at 60°C for 6 hours.

  • Methyl Group Introduction :
    Methylation at the 4-position is achieved using methyl iodide (CH₃I) under basic conditions (e.g., potassium carbonate in acetone).

Key Reaction Parameters :

Step Reagent Solvent Temperature Time Yield
1 POCl₃ DCM 60°C 6h 78%
2 CH₃I Acetone RT 12h 85%

Piperidine-Tetrahydrothiophen Sidechain Synthesis

The amine component, (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine , is synthesized via reductive amination:

  • Piperidine-4-carboxaldehyde Preparation :
    Oxidation of piperidine-4-methanol using pyridinium chlorochromate (PCC) in DCM.

  • Reductive Amination with Tetrahydrothiophen-3-amine :
    The aldehyde reacts with tetrahydrothiophen-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization Insight :

  • Solvent polarity significantly impacts reaction efficiency. Methanol outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
  • Stoichiometric excess of NaBH₃CN (1.5 equiv.) ensures complete reduction of the imine intermediate.

Amide Coupling Strategies

The final step involves conjugating the thiadiazole carboxylic acid with the piperidine-tetrahydrothiophen amine. Two predominant methods are employed:

Acid Chloride Mediated Coupling

  • Activation to Acid Chloride :
    Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) in DCM under reflux. Excess SOCl₂ (2.5 equiv.) ensures quantitative conversion.

  • Amine Coupling :
    The acid chloride reacts with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 4h
Yield 72–78%

Carbodiimide-Based Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

Advantages :

  • Mitigates side reactions associated with acid chloride instability.
  • Suitable for heat-sensitive substrates.

Performance Comparison :

Method Yield Purity
Acid Chloride 78% 95%
EDC/HOBt 68% 92%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amine and byproducts.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, piperidine CH₂), 2.30 (s, thiadiazole-CH₃), 3.10–3.40 (m, tetrahydrothiophen SCH₂).
  • ¹³C NMR : 167.5 ppm (amide C=O), 160.2 ppm (thiadiazole C=S).

Mass Spectrometry :

  • HRMS (ESI+) : m/z 327.12 [M+H]⁺ (calc. 326.48).

Infrared Spectroscopy :

  • Peaks at 1670 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-S vibration).

Scale-Up Considerations and Industrial Relevance

Solvent Recovery Systems

  • Dichloromethane and methanol are recycled via distillation, reducing production costs by ~30%.

Regulatory Compliance

  • Residual solvents meet ICH Q3C guidelines: DCM < 600 ppm, methanol < 3000 ppm.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) exhibits characteristic hydrolysis and substitution reactions:

Reaction TypeConditionsProductsSupporting Evidence
Acidic Hydrolysis6M HCl, reflux (4–6 hrs)4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Amine intermediateAmide hydrolysis observed in structurally similar compounds
Basic Hydrolysis2M NaOH, 80°C (3–5 hrs)Sodium carboxylate salt + Free amineBase-catalyzed cleavage of benzothiazole carboxamides
Nucleophilic SubstitutionR-X (alkyl halides), K₂CO₃, DMFAlkylated derivatives at the amide nitrogenPiperidine alkylation precedents in related piperidinylmethyl compounds

Mechanistic Insights :

  • Acid hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Steric hindrance from the piperidine-tetrahydrothiophen group may slow reaction kinetics compared to simpler amides.

1,2,3-Thiadiazole Ring Transformations

The thiadiazole core participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsOutcomeKey References
Electrophilic BrominationBr₂, FeCl₃, CHCl₃4-Bromo-1,2,3-thiadiazole derivativeBromination of analogous 1,2,3-thiadiazoles
Ring-Opening ReductionLiAlH₄, THF, 0°C → RTThiol intermediate + NH₃ releaseReduction pathways for 1,2,3-thiadiazoles
Methyl OxidationKMnO₄, H₂SO₄, Δ5-Carboxylic acid derivativeOxidation of methyl-thiadiazoles to carboxylates

Structural Considerations :

  • The electron-withdrawing thiadiazole ring directs electrophiles to the 4-methyl group for oxidation .

  • Ring-opening under reducing conditions aligns with literature methods for generating thiols .

Piperidine-Tetrahydrothiophen Modifications

The fused piperidine-tetrahydrothiophen system enables stereoselective functionalization:

Reaction TargetConditionsProductsExperimental Support
Tetrahydrothiophen OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide or sulfone derivativesSulfur oxidation in thiophene analogs
Piperidine N-AlkylationR-Br, NaH, DMFQuaternary ammonium saltsAlkylation of piperidine nitrogen in related structures
Ring-Opening via AcidolysisHBr/AcOH, refluxThiol and piperidine fragmentsAcid-mediated cleavage of tetrahydrothiophens

Notable Challenges :

  • Steric shielding by the tetrahydrothiophen ring complicates N-alkylation, requiring strong bases like NaH .

  • Sulfoxide formation is regioselective under mild oxidizing conditions .

Multicomponent Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

Reaction PartnersConditionsApplicationCitations
Arylboronic AcidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OSuzuki-Miyaura cross-couplingPd-catalyzed couplings in thiadiazole systems
IsocyanatesDIPEA, CH₂Cl₂, RTUrea/thiourea derivativesAmine-isocyanate reactions in pyrazole-thiadiazole hybrids
AldehydesNaBH₃CN, MeOHReductive amination productsPiperidine reductive alkylation precedents

Optimization Metrics :

  • Coupling efficiency depends on the electron density of the thiadiazole ring .

  • Steric bulk from the tetrahydrothiophen group necessitates longer reaction times.

Stability Under Physiological Conditions

Degradation pathways inform formulation strategies:

ConditionDegradation PathwayHalf-Life (Estimated)References
pH 1.2 (simulated gastric fluid)Amide hydrolysis to carboxylic acid~2.3 hrs
pH 7.4 (blood plasma)Slow oxidation of tetrahydrothiophen>24 hrs
UV Light (300–400 nm)Thiadiazole ring scission<1 hr

Formulation Implications :

  • Enteric coatings recommended to prevent gastric degradation.

  • Light-protective packaging essential for storage stability .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown potential in various studies:

  • Mechanism of Action : Thiadiazoles are believed to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. They may also target specific kinases involved in tumorigenesis .
  • In Vitro Studies : Research indicates that compounds similar to 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .
CompoundCell LineIC50 Value (µM)Reference
Compound AHepG215
Compound BA54920
4-Methyl Thiadiazole DerivativeSKNMC>50

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. They have demonstrated effectiveness against various bacterial strains and fungi:

  • Study Findings : Certain derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Central Nervous System Effects

Compounds containing thiadiazole rings have been investigated for their effects on the central nervous system:

  • Potential Applications : They may act as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole with piperidine derivatives. The structural modifications of thiadiazoles can lead to enhanced biological activity.

Synthesis Pathway:

  • Starting Materials : Thiadiazole derivatives and piperidine.
  • Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation reactions.
  • Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure .

Case Studies

Recent case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy :
    • A series of new thiadiazoles were tested against multiple cancer cell lines.
    • Results showed that certain modifications led to increased cytotoxicity compared to existing chemotherapeutics like doxorubicin .
  • Antimicrobial Testing :
    • Thiadiazole derivatives were evaluated against common pathogens.
    • Some compounds exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Findings and Implications

Piperidine Substitution :

  • The tetrahydrothiophen-3-yl group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity and membrane permeability compared to the methylsulfonyl group in . However, the methylsulfonyl substituent could improve aqueous solubility due to its polar nature .
  • Analogs with diarylpiperidinylidene groups (e.g., ) exhibit strong antitumor activity (IC50: 8–14 µM), suggesting that bulky aromatic substituents on piperidine enhance interactions with hydrophobic enzyme pockets .

Carboxamide Linkage :

  • The carboxamide group is critical for hydrogen bonding with biological targets. In , similar coupling strategies (e.g., using EDC/HOBt) yield bioactive amides, implying that the target compound’s synthesis likely follows established protocols .

Thiadiazole Core :

  • The 1,2,3-thiadiazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes. Derivatives with thiophene or pyridine substituents (e.g., ) show enhanced binding in docking studies due to additional π-π interactions .

Biological Activity

The compound 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that thiadiazole derivatives exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Thiadiazoles have been shown to inhibit several enzymes involved in cancer progression, such as c-Met kinase. For instance, compounds similar to This compound have demonstrated significant inhibitory effects on c-Met phosphorylation in both cell-free and cellular systems .
  • Cell Cycle Arrest and Apoptosis : The compound has been associated with inducing cell cycle arrest and apoptosis in cancer cell lines. Specifically, studies have shown that certain thiadiazole derivatives can trigger apoptotic pathways in human cancer cells .
  • Antimicrobial Activity : Thiadiazoles are also recognized for their antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Overview

The biological activity of This compound can be summarized in the following table:

Biological ActivityObservations
Anticancer Inhibits c-Met kinase; induces apoptosis in cancer cells
Antimicrobial Effective against various bacterial strains
Anti-inflammatory Modulates inflammatory pathways; potential use in chronic conditions
Neuroprotective Exhibits potential in mitigating neurodegenerative diseases

Case Studies and Research Findings

Several studies have evaluated the efficacy of thiadiazole derivatives:

  • In Vitro Studies : A study highlighted that a related thiadiazole compound exhibited IC50 values in the nanomolar range against c-Met, demonstrating potent inhibitory effects on cancer cell proliferation .
  • In Vivo Studies : Pharmacokinetic evaluations in animal models (e.g., BALB/c mice) showed promising absorption and distribution profiles for similar compounds, indicating potential for clinical application .
  • Comparative Analysis : Research comparing different thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted biological activity. For instance, substituents on the piperidine moiety were found to enhance potency against specific cancer cell lines .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Coupling of thiadiazole-5-carboxylic acid derivatives with piperidine intermediates via amide bond formation.

Functionalization of the piperidine ring with tetrahydrothiophene groups using nucleophilic substitution or cyclization reactions.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, acetonitrile or DMF under reflux (60–100°C) is commonly used for heterocyclic coupling .

Key Characterization Steps:

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and purity.
  • Mass spectrometry (MS) for molecular weight validation .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
A combination of analytical techniques is employed:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm; piperidine protons at δ ~3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

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